molecular formula C19H21NO4 B5024931 Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5024931
M. Wt: 327.4 g/mol
InChI Key: WWAPEASXPFKEOB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a hydroxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-component reactions (MCRs). One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Amides, other esters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique quinoline core, which imparts distinct electronic properties and biological activities. Unlike other similar compounds, it has shown a broader range of applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-24-19(23)16-11(2)20-14-5-4-6-15(22)18(14)17(16)12-7-9-13(21)10-8-12/h7-10,17,20-21H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAPEASXPFKEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)O)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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